1-Bromo-4-(difluoromethoxy)benzene (CAS 5905-69-1) is a specialized aryl halide utilized primarily as a precursor for introducing the 4-(difluoromethoxy)phenyl moiety into advanced pharmaceutical and agrochemical intermediates [1]. Unlike standard aliphatic or non-fluorinated aromatic ethers, this compound features a difluoromethoxy (-OCHF2) group that acts as a lipophilic hydrogen bond donor while imparting measurable metabolic stability against oxidative degradation [2]. From a procurement perspective, the aryl bromide functionality provides a quantifiable balance of bench stability and high reactivity in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and photoredox applications, making it a more scalable and cost-effective choice for manufacturing compared to its highly reactive but light-sensitive iodide counterparts .
Substituting 1-bromo-4-(difluoromethoxy)benzene with closely related analogs like 4-bromoanisole or 1-bromo-4-(trifluoromethoxy)benzene fundamentally alters the physicochemical and pharmacokinetic profile of downstream products [1]. 4-Bromoanisole yields derivatives that are highly susceptible to cytochrome P450-mediated O-demethylation, significantly reducing in vivo half-lives[1]. Conversely, while the trifluoromethoxy (-OCF3) analog provides metabolic resistance, it introduces excessive lipophilicity (Hansch π = 1.04) and strictly acts as a hydrogen bond acceptor, which can cause off-target binding and poor aqueous solubility [2]. The -OCHF2 group uniquely bridges this gap by offering intermediate lipophilicity (π = 0.42) and acting as a hydrogen bond donor, making it indispensable for precise lead optimization where generic analogs would cause late-stage compound attrition [3].
The difluoromethoxy group provides a highly specific lipophilic profile that cannot be replicated by standard methoxy or trifluoromethoxy substituents [1]. Quantitative Hansch lipophilicity parameters demonstrate that the -OCHF2 motif yields a π value of 0.42, positioning it perfectly between the hydrophilic methoxy group (π = -0.02) and the highly hydrophobic trifluoromethoxy group (π = 1.04) [2].
| Evidence Dimension | Hansch lipophilicity parameter (π) |
| Target Compound Data | -OCHF2 motif (π = 0.42) |
| Comparator Or Baseline | -OCH3 (π = -0.02) and -OCF3 (π = 1.04) |
| Quantified Difference | +0.44 vs methoxy; -0.62 vs trifluoromethoxy |
| Conditions | Standard octanol-water partition coefficient modeling for substituent effects |
Allows medicinal chemists to fine-tune the logP of drug candidates, reducing the risk of late-stage attrition due to poor solubility or excessive hydrophobicity.
Unlike the trifluoromethoxy group, which is strictly a hydrogen bond acceptor, the difluoromethoxy group in 1-bromo-4-(difluoromethoxy)benzene contains a polarized C-H bond that functions as a lipophilic hydrogen bond donor [1]. Solute 1H NMR analysis reveals an Abraham's hydrogen bond acidity parameter (A) of 0.085 to 0.126 for difluoromethyl ethers, placing its donor capacity on par with thiophenol and aniline derivatives[1].
| Evidence Dimension | Abraham's hydrogen bond acidity parameter (A) |
| Target Compound Data | -OCHF2 motif (A = 0.085 - 0.126) |
| Comparator Or Baseline | -OCF3 and -OCH3 motifs (A ≈ 0.00 for donor capacity) |
| Quantified Difference | Introduction of measurable H-bond donor capacity equivalent to aniline/thiophenol |
| Conditions | Solute 1H NMR analysis |
Procuring the difluoromethoxy building block enables the synthesis of APIs that can exploit specific hydrogen-bonding networks in target proteins, directly improving binding affinity.
The fluorination of the methoxy group significantly alters the electronic density of the aryl ring, directly impacting its susceptibility to electrophilic attack by cytochrome P450 enzymes [1]. Physical organic profiling shows that difluoromethoxybenzene has a HOMO energy of -6.25 eV (Δ = +0.50 eV relative to benzene), compared to anisole's -5.86 eV (Δ = +0.89 eV) [1]. This reduction in π-electron density effectively lowers the rate of irreversible substrate oxidation (kcat) by CYP450s, conferring superior metabolic stability compared to non-fluorinated analogs while avoiding the extreme electron-withdrawing effects of the -OCF3 group (-6.56 eV) [1].
| Evidence Dimension | HOMO Energy (eV) and π-electron density perturbation |
| Target Compound Data | -OCHF2 substituted benzene (HOMO = -6.25 eV) |
| Comparator Or Baseline | -OCH3 substituted benzene (HOMO = -5.86 eV) |
| Quantified Difference | 0.39 eV stabilization of HOMO energy compared to methoxy analog |
| Conditions | Computational and classical enzymatic kinetic analysis |
Provides a quantifiable rationale for selecting this precursor to synthesize drug candidates with extended in vivo half-lives and lower clearance rates.
For industrial scale-up, the choice of halogen on the 4-(difluoromethoxy)phenyl scaffold dictates both process economics and handling requirements . 1-Bromo-4-(difluoromethoxy)benzene offers a flash point of 33.9 °C and remains stable at room temperature under standard atmospheric conditions, whereas the corresponding 1-iodo-4-(difluoromethoxy)benzene is light-sensitive and prone to rapid oxidative degradation . In modern palladium-catalyzed Suzuki-Miyaura couplings and nickel/iridium-catalyzed photoredox protocols, the bromide provides comparable yields (>90% under optimized conditions) while significantly reducing the cost per mole and eliminating the need for specialized cold-chain storage required by iodides[1].
| Evidence Dimension | Bench stability and process economics |
| Target Compound Data | Aryl bromide (Room temperature stable, standard handling) |
| Comparator Or Baseline | Aryl iodide (Light-sensitive, requires cold storage) |
| Quantified Difference | Elimination of cold-chain requirements with comparable cross-coupling yields |
| Conditions | Industrial storage and transition-metal-catalyzed cross-coupling workflows |
Ensures reliable, reproducible, and cost-effective manufacturing of advanced intermediates without sacrificing catalytic coupling efficiency.
Due to its intermediate Hansch lipophilicity parameter (π = 0.42) and unique hydrogen bond donor capacity, 1-bromo-4-(difluoromethoxy)benzene is the ideal precursor for fine-tuning the ADME properties of drug candidates [1]. It is specifically deployed when a methoxy group results in rapid CYP450-mediated clearance, but substitution with a trifluoromethoxy group causes excessive hydrophobicity or loss of target affinity[2].
The enhanced metabolic and environmental stability conferred by the -OCHF2 group makes this compound highly valuable in the development of modern fungicides and herbicides [3]. The bromide handle allows for rapid integration into complex heterocyclic scaffolds via standard Suzuki or Buchwald-Hartwig couplings, ensuring scalable production of environmentally resilient active ingredients .
In high-throughput synthesis and photoredox catalysis, 1-bromo-4-(difluoromethoxy)benzene serves as a highly reliable, bench-stable arylating agent [4]. Its compatibility with nickel/iridium dual catalysis enables the rapid generation of diverse difluoromethoxylated libraries without the degradation issues associated with aryl iodides, streamlining the discovery of novel therapeutic motifs [5].
Flammable;Irritant